molecular formula C7H6F3N B055363 3,4,6-Trifluoro-2-methylaniline CAS No. 119916-20-0

3,4,6-Trifluoro-2-methylaniline

Cat. No. B055363
M. Wt: 161.12 g/mol
InChI Key: RSIRVWMZSQLNIG-UHFFFAOYSA-N
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Patent
US05723648

Procedure details

To 2-methylthiomethyl-3,4,6-trifluoroaniline (22.2 g) are added ethanol (400 ml) and Raney nickel (200 g) and the mixture is stirred at room temperature for 30 minutes. After the catalyst is filtered off, the filtrate is added with water and extracted with dichloromethane. The is dried over magnesium sulfate and concentrated to give 2-methyl-3,4,6-trifluoroaniline (12.3 g).
Name
2-methylthiomethyl-3,4,6-trifluoroaniline
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[CH2:3][C:4]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:5]=1[NH2:6]>[Ni].C(O)C>[CH3:3][C:4]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:5]=1[NH2:6]

Inputs

Step One
Name
2-methylthiomethyl-3,4,6-trifluoroaniline
Quantity
22.2 g
Type
reactant
Smiles
CSCC1=C(N)C(=CC(=C1F)F)F
Name
Quantity
200 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst is filtered off
ADDITION
Type
ADDITION
Details
the filtrate is added with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(N)C(=CC(=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.